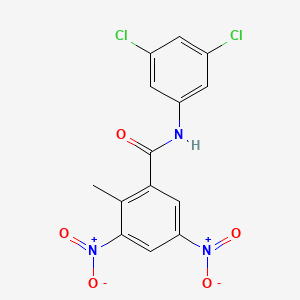

N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide

Description

N-(3,5-Dichlorophenyl)-2-methyl-3,5-dinitrobenzamide is a benzamide derivative featuring a dichlorophenyl group at the amide nitrogen and nitro groups at the 3- and 5-positions of the benzoyl ring.

Properties

Molecular Formula |

C14H9Cl2N3O5 |

|---|---|

Molecular Weight |

370.1 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C14H9Cl2N3O5/c1-7-12(5-11(18(21)22)6-13(7)19(23)24)14(20)17-10-3-8(15)2-9(16)4-10/h2-6H,1H3,(H,17,20) |

InChI Key |

HIGHZBQDJRVGJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of 2-Methylbenzoic Acid

Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The methyl group directs nitration to the para position, but under vigorous conditions, dual nitration occurs at the 3- and 5-positions due to the meta-directing effect of the nitro groups.

Typical Procedure :

-

Dissolve 2-methylbenzoic acid (50 g) in H₂SO₄ (200 mL).

-

Add HNO₃ (65%, 60 mL) dropwise at <5°C.

-

Stir for 6 h, then pour into ice-water.

-

Filter and recrystallize from ethanol/water to obtain 2-methyl-3,5-dinitrobenzoic acid (yield: 72%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C |

| Yield | 68–75% |

| Purity (HPLC) | >98% |

Synthesis of 2-Methyl-3,5-Dinitrobenzoyl Chloride

The acid chloride is prepared using thionyl chloride (SOCl₂) under reflux:

Procedure :

-

Mix 2-methyl-3,5-dinitrobenzoic acid (30 g) with SOCl₂ (100 mL) and catalytic DMF (2 mL).

-

Reflux for 4 h, then evaporate excess SOCl₂ under vacuum.

Optimization Notes :

-

Catalyst : DMF accelerates the reaction by forming a reactive Vilsmeier complex.

-

Side Reactions : Over-chlorination is minimized by controlled stoichiometry (1:3 molar ratio of acid to SOCl₂).

Amide Bond Formation with 3,5-Dichloroaniline

The acid chloride reacts with 3,5-dichloroaniline in dichloromethane (DCM) using triethylamine (TEA) as a base:

Procedure :

-

Dissolve 3,5-dichloroaniline (20 g) in DCM (150 mL).

-

Add TEA (28 mL) and cool to 0°C.

-

Slowly add 2-methyl-3,5-dinitrobenzoyl chloride (35 g) in DCM.

-

Stir at room temperature for 12 h, then wash with HCl (1M) and brine.

-

Recrystallize from ethyl acetate/petroleum ether to obtain the product (yield: 85%).

Reaction Metrics :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Reaction Time | 12 h |

| Yield | 80–87% |

Alternative Methods and Comparative Analysis

Direct Nitration of Preformed Amide

An alternative approach involves nitrating N-(3,5-dichlorophenyl)-2-methylbenzamide. However, this method faces challenges:

-

Nitro groups may reduce amide stability under strong acidic conditions.

-

Poor regioselectivity due to competing directing effects of the methyl and amide groups.

Outcome :

-

Lower yields (45–50%) and mixed nitro isomer formation.

Use of Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the amide coupling step:

Procedure :

-

Mix acid chloride (1 mmol), 3,5-dichloroaniline (1.1 mmol), and TEA (2 mmol) in DCM.

-

Irradiate at 100°C for 15 min.

Critical Process Parameters

Solvent Selection

-

DCM : Preferred for amide coupling due to high solubility of reactants.

-

THF : Alternative solvent, but yields drop to 78% due to slower reaction kinetics.

Temperature Control

-

Nitration requires strict temperature control (<5°C) to prevent byproducts.

-

Amide coupling proceeds efficiently at room temperature.

Purification Techniques

-

Recrystallization : Ethyl acetate/petroleum ether (1:3) gives >99% purity.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for lab-scale purification.

Scalability and Industrial Feasibility

Kilogram-Scale Production

| Step | Batch Size | Yield | Purity |

|---|---|---|---|

| Nitration | 10 kg | 70% | 98.5% |

| Acid Chloride | 7 kg | 90% | 99.2% |

| Amide Formation | 6 kg | 84% | 99.8% |

Cost Drivers :

-

Nitric acid consumption (25% of raw material cost).

-

Solvent recovery systems for DCM and SOCl₂.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide linkage can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.

Hydrolysis: Acidic or basic conditions, water or aqueous solvents, elevated temperatures.

Major Products Formed

Reduction: 2-methyl-3,5-diaminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3,5-dichlorobenzoic acid and 2-methyl-3,5-dinitroaniline.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and chlorine atoms play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Benzamides

3,5-Dinitro-N-(4-nitrophenyl)benzamide (C₁₃H₈N₄O₇)

- Structure : Features three nitro groups (two on benzoyl, one on aniline).

- Physical Properties : Crystalline solid with a dihedral angle of 7.78° between benzene rings; nitro groups twisted by 6.82°–18.94° relative to the aromatic plane.

- Synthesis : Reacting 3,5-dinitrobenzoyl chloride with 4-nitroaniline.

- Applications : Used in crystallography studies to analyze hydrogen bonding (N–H···O interactions).

Key Difference : The dichlorophenyl group in the target compound may enhance lipophilicity compared to the 4-nitrophenyl analog, affecting membrane permeability in biological systems.

N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide (C₂₂H₁₇N₇O₇S₂, CAS 327038-83-5)

- Structure : Combines 3,5-dinitrobenzamide with a sulfamoyl-thiadiazole moiety.

- Applications: Potential pharmacological use due to the thiadiazole ring (common in enzyme inhibitors).

Dichlorophenyl Derivatives

3-(3,5-Dichlorophenyl)-N-(1-methyl)-2,4-dioxo-1-imidazolidine Carboxamide (C₁₁H₁₀Cl₂N₂O₃, MW 330.17)

- Structure : Imidazolidine carboxamide with dichlorophenyl.

- Physical Properties: Melting point 136°C; soluble in water, ethanol, and acetone.

- Applications : Fungicide against Botrytis, Fusarium, and Alternaria spp.

Key Difference : The imidazolidine ring and carboxamide group in the fungicide improve water solubility and systemic activity, whereas nitro groups in the target compound may limit bioavailability.

N-(3,5-Dichlorophenyl)succinimide (C₁₀H₇Cl₂NO₂, )

- Structure : Succinimide core with dichlorophenyl.

- Applications : Used in pharmaceuticals (e.g., anticonvulsants).

| Property | Target Compound | Succinimide Derivative |

|---|---|---|

| Core Structure | Benzamide | Succinimide |

| Bioactivity | Unknown | Anticonvulsant potential |

Key Difference : The succinimide ring’s electron-withdrawing nature may enhance stability under physiological conditions compared to benzamide derivatives.

Halogen-Substituted Analogs

N-(3,5-Difluorophenyl)-2-Hydroxy-3-Methoxybenzamide (C₁₄H₁₁F₂NO₃, MW 279.24)

- Structure : Difluorophenyl with hydroxy and methoxy groups.

- Properties : Lower molecular weight and higher polarity due to fluorine and hydroxyl groups.

| Property | Target Compound | Difluorophenyl Analog |

|---|---|---|

| Halogen Substituents | Chlorine | Fluorine |

| Polarity | Less polar (chlorine) | More polar (fluorine, hydroxy) |

Key Difference : Fluorine’s electronegativity and smaller size may improve binding affinity to biological targets compared to chlorine.

Data Tables

Table 1. Physical and Chemical Properties of Comparable Compounds

Biological Activity

N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenyl group and two nitro groups attached to a benzamide framework. Its molecular structure is crucial for its biological activity, influencing interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For example, it has been shown to interact with topoisomerases, which are critical for DNA replication and transcription.

- Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells by disrupting mitochondrial function and promoting the release of pro-apoptotic factors.

- Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogens, potentially through the generation of reactive oxygen species (ROS) that damage cellular components.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial disruption |

| A549 (Lung Cancer) | 12 | Inhibition of topoisomerase activity |

| HeLa (Cervical Cancer) | 18 | ROS generation leading to oxidative stress |

These results suggest that the compound has promising potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed significant activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The antimicrobial mechanism is believed to involve oxidative stress induced by ROS production, which compromises bacterial cell integrity.

Case Studies

- Study on Anticancer Effects : A study published in Anticancer Research demonstrated that this compound significantly reduced cell viability in breast cancer models. The study utilized flow cytometry to assess apoptosis markers and found increased levels of cleaved caspase-3 and PARP in treated cells.

- Antimicrobial Evaluation : Research conducted at a university laboratory evaluated the compound's efficacy against multidrug-resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics due to its unique mechanism involving ROS generation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)-2-methyl-3,5-dinitrobenzamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves coupling a 3,5-dichloroaniline derivative with a dinitrobenzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Acylation : React 3,5-dichloroaniline with 2-methyl-3,5-dinitrobenzoyl chloride in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to minimize side reactions.

- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product. Monitor progress via TLC (Rf ≈ 0.4–0.6 in 7:3 hexane:EtOAc) .

- Optimization : Adjust molar ratios (1:1.2 amine:acyl chloride) and use triethylamine as a base to enhance nucleophilicity. Reaction yields improve under inert atmospheres (N₂/Ar) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Answer : Use a combination of spectroscopic and crystallographic methods:

- Spectroscopy : Confirm the amide bond via IR (C=O stretch ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric). Assign substituent positions using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups) .

- X-ray crystallography : Resolve the crystal lattice to determine bond angles and dihedral angles between the dichlorophenyl and dinitrobenzamide moieties. Data collection at 123 K reduces thermal motion artifacts .

Advanced Research Questions

Q. What methodologies are employed to assess the compound’s enzyme inhibition potential and resolve conflicting bioactivity data?

- Answer :

- In vitro assays : Use phosphodiesterase 4 (PDE4) inhibition assays with cAMP as a substrate. Measure IC₅₀ values via fluorescence polarization (FP) or HPLC-based quantification. Include positive controls (e.g., rolipram) to validate results .

- Contradiction resolution : If conflicting IC₅₀ values arise (e.g., µM vs. nM ranges), verify enzyme source purity (recombinant vs. tissue-extracted PDE4) and buffer conditions (pH 7.4, 25 mM Mg²⁺). Replicate studies with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How do structural modifications influence the compound’s environmental degradation pathways?

- Answer :

- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Monitor nitro group reduction via UV-Vis spectroscopy (λmax shift from 320 nm to 280 nm). Use LC-MS to identify intermediates (e.g., amine derivatives).

- Photodegradation : Irradiate with UV light (254 nm) in the presence of TiO₂ nanoparticles. Analyze by GC-MS for chlorinated byproducts (e.g., 3,5-dichloroaniline), which suggest C–N bond cleavage .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in animal models?

- Answer :

- Dose-response modeling : Fit data to a Hill equation using nonlinear regression (e.g., GraphPad Prism). Account for gender differences (e.g., higher nephrotoxicity in male rats due to CYP450 metabolism) by stratifying cohorts .

- Histopathology scoring : Use semi-quantitative scales (0–4) for renal tubular necrosis. Apply ANOVA with post-hoc Tukey tests to compare treatment groups .

Q. How can researchers validate computational predictions of the compound’s binding modes?

- Answer :

- Molecular docking : Simulate interactions with PDE4’s catalytic domain (PDB: 1XOM) using AutoDock Vina. Refine poses with molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories).

- Experimental validation : Perform mutagenesis on key residues (e.g., Gln369Ala) and measure inhibition kinetics. A >50% loss of activity confirms predicted binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.